molecular formula C14H12FN3OS B15171225 N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-48-3

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15171225
CAS No.: 917907-48-3
M. Wt: 289.33 g/mol
InChI Key: XFZNYDXQOKHOOP-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a 2-ethoxy-4-fluorophenyl substituent at the 4-amino position. Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine scaffold, known for their diverse pharmacological activities, including kinase inhibition, antiviral, and anticancer properties . The ethoxy and fluorine groups on the phenyl ring modulate electronic properties, solubility, and target interactions, distinguishing it from related analogs.

Properties

CAS No.

917907-48-3

Molecular Formula

C14H12FN3OS

Molecular Weight

289.33 g/mol

IUPAC Name

N-(2-ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12FN3OS/c1-2-19-12-7-9(15)3-4-11(12)18-13-10-5-6-20-14(10)17-8-16-13/h3-8H,2H2,1H3,(H,16,17,18)

InChI Key

XFZNYDXQOKHOOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a thieno[2,3-d]pyrimidine-4-one derivative, while substitution reactions could introduce various functional groups onto the thienopyrimidine scaffold .

Scientific Research Applications

N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, which is essential for the survival of the bacterium.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Halogenated Derivatives
  • N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine (5a): Substituents: 4-Chlorophenyl and tetrahydrobenzo ring. Synthesis: Crystallized from ethanol (85% yield) with MP 170–172°C . Impact: The chloro group enhances lipophilicity but may reduce metabolic stability compared to the target compound’s fluorine.
  • N-(2,4-Dichlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine: Substituents: 2,4-Dichlorophenyl and cyclopenta ring. Molecular Weight: 336.234 .
Sulfonyl and Trifluoromethyl Derivatives
  • N-(4-Cyclopentylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (23): Substituents: Cyclopentanesulfonyl group. Synthesis: Purified via preparatory HPLC (56% yield) . Impact: Sulfonyl groups improve water solubility but may reduce membrane permeability compared to the ethoxy group.
  • N-[4-(Trifluoromethylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (24): Substituents: Trifluoromethylsulfonyl group. 13C NMR: δ 167.54 (C=N), 153.32 (CF3) . Impact: Strong electron-withdrawing effects enhance enzyme inhibition but may increase toxicity risks.
Nitro and Aromatic Heterocycles
  • N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Substituents: Nitrophenyl and chlorobenzyloxy groups. Properties: MP 262–264°C, MW 523.39 . Impact: Nitro groups enhance kinase inhibition but may reduce metabolic stability due to reductive metabolism.

Core Modifications: Tetrahydrobenzo and Cyclopenta Rings

  • N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (31): Core: Tetrahydrobenzo ring. Synthesis: Reflux in ethanol (6 h) .
  • N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine: Substituents: Morpholinoethyl group. Properties: MW 318.44, pKa 6.79 . Impact: The morpholine group enhances solubility and CNS penetration, contrasting with the ethoxy group’s moderate lipophilicity.
Kinase Inhibition
  • Dual EGFR/HER2 Inhibitors (18b–18d) :
    • Nitrophenyl derivatives showed potent anti-proliferative activity (IC50 < 1 µM) against cancer cell lines .
    • Comparison : The target compound’s ethoxy-fluoro group may reduce off-target effects compared to nitro groups.
Antimicrobial and Antiviral Activity
  • 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidin-4-amine (7a–7t): Activity: Significant inhibition of Bacillus subtilis and Aspergillus niger . Comparison: Sulfonyl groups enhance antimicrobial activity but may lack selectivity compared to fluorine.
  • N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine: Target: Chitinase (binding energy: -9.09 kcal/mol) . Impact: Propargyl groups enable electrophilic cyclization, a feature absent in the target compound.

Yield and Purity

  • Yields : Range from 12% (N-(1H-Benzo[d]imidazol-2-yl) derivative) to 85% (compound 5a) .
  • Purity: UPLC >98% achieved for dimethylamino-methyl derivatives .

Melting Points and Solubility

  • Melting Points : Correlate with substituent polarity (e.g., nitro derivatives: 260–264°C vs. ethoxy-fluoro target: expected 150–180°C).
  • Solubility: Sulfonyl and morpholino groups improve aqueous solubility, whereas chloro and nitro groups favor organic solvents .

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